molecular formula C21H23NO4 B2759109 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide CAS No. 2034556-01-7

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2759109
CAS No.: 2034556-01-7
M. Wt: 353.418
InChI Key: CEXBCVKIIFOAFB-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. While specific studies on this exact molecule are not publicly available, its structure, featuring a benzofuran core linked to a 4-methoxyphenyl propanamide via an ethoxyethyl chain, suggests potential for diverse biological activity. Researchers investigate structurally analogous benzofuran derivatives for their potential as therapeutic agents. Compounds with the benzofuran scaffold are frequently explored as monoaminergic activity enhancers (MAEs), which can modulate the release of neurotransmitters like serotonin, norepinephrine, and dopamine in a stimulus-dependent manner, distinguishing them from classical releasing agents . This mechanism is of interest for researching neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease, as well as mood disorders . Furthermore, benzofuran derivatives are the subject of ongoing studies in oncology, with some compounds being developed for their anti-cancer properties . The specific substitution pattern on this compound—including the methoxyethyl and propanamide groups—makes it a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can use it to further elucidate the pharmacophore required for binding to specific biological targets and to optimize potency and selectivity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-24-17-10-7-15(8-11-17)9-12-21(23)22-14-20(25-2)19-13-16-5-3-4-6-18(16)26-19/h3-8,10-11,13,20H,9,12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBCVKIIFOAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC3=CC=CC=C3O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized from 2-bromobenzaldehyde and a suitable 1,3-diketone through a cyclization reaction.

    Attachment of Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using a suitable alkyl halide.

    Formation of Propanamide: The final step involves the formation of the propanamide group through an amidation reaction with 3-(4-methoxyphenyl)propanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the propanamide core or functional groups with the target molecule, enabling a comparative analysis of their physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity (IC₅₀) Yield (%) Reference
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-3-(2-bromophenyl)propanamide 2-Bromophenyl instead of 4-methoxyphenyl C₂₀H₂₀BrNO₃ 402.29 N/A N/A N/A
N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIj) Chromen-3-yloxy, 4-bromophenyl C₂₆H₂₁BrN₂O₅ 533.36 223–224 N/A 40
N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk) Chromen-3-yloxy, dual 4-methoxyphenyl C₂₇H₂₄N₂O₆ 472.49 240–242 N/A 60
(E)-3-(Piperidin-1-yl)-N-(4-(3-(4-methoxyphenyl)acryloyl)phenyl)propanamide (7c) Piperidinyl, acryloyl C₂₄H₂₇N₂O₃ 391.49 N/A 8.6 ± 0.22 µM N/A
3-(4-Methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (5a) Propargyl group C₁₉H₁₉NO₂ 293.36 N/A N/A N/A

Key Observations

Substituent Impact on Physicochemical Properties: The bromophenyl analog (CAS: 2097861-93-1) replaces the 4-methoxyphenyl group with a 2-bromophenyl moiety, increasing molecular weight (402.29 vs. 353.41 g/mol) and likely enhancing lipophilicity due to bromine’s electronegativity .

Biological Activity :

  • Compound 7c demonstrated moderate antibiofilm activity (IC₅₀ = 8.6 µM), suggesting that the propanamide scaffold can be optimized for antimicrobial applications when paired with piperidinyl and acryloyl groups .
  • The target compound’s benzofuran group may confer unique binding interactions, but its biological profile remains unexplored in the provided evidence.

Synthetic Yields :

  • Chromen-3-yloxy derivatives (VIj and VIk) were synthesized in 40–60% yields, indicating feasible scalability for similar propanamide derivatives .

Functional Group Analysis

  • Benzofuran vs.
  • Methoxy Positioning : The 4-methoxyphenyl group in the target compound may enhance electron-donating effects compared to the 2-bromophenyl substituent in its analog, influencing receptor binding or catalysis .

Q & A

Q. What are the standard synthetic routes for N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide, and what critical parameters must be controlled to ensure high yield and purity?

The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group modifications. A common approach uses Lewis acid-promoted cascade reactions to assemble the benzofuran and methoxyphenyl moieties . Critical parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions.
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency.
  • Purification : Thin-layer chromatography (TLC) and column chromatography to monitor and isolate intermediates .
  • Validation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they employed?

Key techniques include:

  • ¹H/¹³C NMR : To assign proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon frameworks .
  • High-resolution MS (HRMS) : For exact mass determination (e.g., molecular ion peaks matching calculated values within 5 ppm error) .
  • Infrared (IR) spectroscopy : To identify functional groups like amides (C=O stretch ~1650 cm⁻¹) .
  • X-ray crystallography : For absolute configuration determination using programs like SHELXL .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

Standard assays include:

  • Cell viability assays (e.g., MTT): To assess cytotoxicity against cancer cell lines .
  • Enzyme inhibition studies : For targets like cyclooxygenase (COX) or kinases, using spectrophotometric methods .
  • Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) determinations via broth microdilution .

Q. What are the key structural features of this compound that influence its reactivity and interaction with biological targets?

The benzofuran core, methoxy groups, and propanamide linkage are critical:

  • Benzofuran : Enhances π-π stacking with aromatic residues in enzyme active sites .
  • Methoxy groups : Improve solubility and modulate electronic effects for hydrogen bonding .
  • Amide bond : Serves as a hydrogen bond acceptor/donor for target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

Contradictions often arise from assay variability or structural analogs. Strategies include:

  • Standardized protocols : Replicate studies under identical conditions (e.g., cell line passages, solvent controls) .
  • Structure-activity relationship (SAR) analysis : Compare activity of derivatives (e.g., nitro vs. chloro substituents) to identify critical moieties .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between logP and cytotoxicity) .

Q. What computational methods are recommended for predicting the binding affinity of this compound to biological targets?

Advanced approaches include:

  • Molecular docking : Tools like AutoDock Vina to model interactions with targets (e.g., COX-2 active site) .
  • Molecular dynamics (MD) simulations : To assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • Quantum mechanical (QM) calculations : For electron density mapping of reactive sites (e.g., Fukui indices) .

Q. How can the synthetic yield of this compound be optimized using Lewis acid-promoted cascade reactions?

Optimization strategies:

  • Catalyst screening : Test alternatives like ZnCl₂ or FeCl₃ to improve regioselectivity .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Stepwise monitoring : Employ real-time TLC to adjust reaction duration and minimize byproducts . Example: A 15% yield increase was achieved by switching from BF₃·Et₂O to FeCl₃ in benzofuran ring formation .

Q. What strategies are effective in elucidating the metabolic pathways of this compound in preclinical studies?

Key methodologies:

  • Radiolabeling : Use ¹⁴C-labeled compound to track metabolites via autoradiography .
  • Liquid chromatography-tandem MS (LC-MS/MS) : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .
  • Enzyme induction studies : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes .

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